1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
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Overview
Description
1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine is a synthetic organic compound that features a bromobenzoyl group and a thiazolyl group attached to a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced by reacting 3-bromobenzoic acid with a suitable activating agent like thionyl chloride to form 3-bromobenzoyl chloride.
Coupling with Piperazine: The 3-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-bromobenzoyl)piperazine.
Introduction of the Thiazolyl Group: The final step involves the reaction of 1-(3-bromobenzoyl)piperazine with 2-bromo-1,3-thiazole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine depends on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
- 1-(3-Fluorobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
- 1-(3-Methylbenzoyl)-4-(1,3-thiazol-2-yl)piperazine
Uniqueness
1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s properties and applications.
Properties
Molecular Formula |
C14H14BrN3OS |
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Molecular Weight |
352.25 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H14BrN3OS/c15-12-3-1-2-11(10-12)13(19)17-5-7-18(8-6-17)14-16-4-9-20-14/h1-4,9-10H,5-8H2 |
InChI Key |
SVBNHMBBYXGNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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